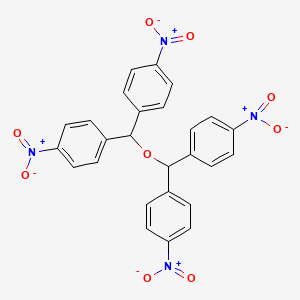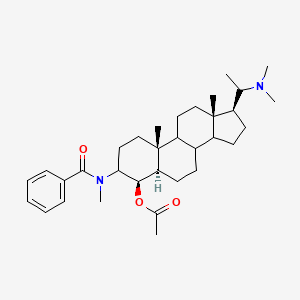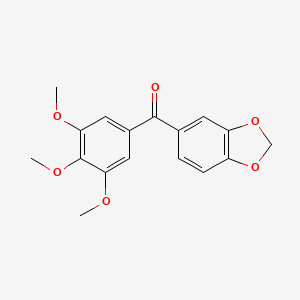![molecular formula C26H22O B14730310 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one CAS No. 5705-76-0](/img/structure/B14730310.png)
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its complex structure, which includes a naphthalene ring, a phenyl ring, and a propanone group
Métodos De Preparación
The synthesis of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. These methods often employ advanced techniques such as microwave-assisted synthesis and high-pressure reactors to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Aplicaciones Científicas De Investigación
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have similar structural features and exhibit comparable biological activities.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.
Propiedades
Número CAS |
5705-76-0 |
|---|---|
Fórmula molecular |
C26H22O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-[2-(naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H22O/c27-26(17-15-20-8-2-1-3-9-20)25-13-7-6-12-24(25)19-21-14-16-22-10-4-5-11-23(22)18-21/h1-14,16,18H,15,17,19H2 |
Clave InChI |
IRIVDMWFHAIPPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

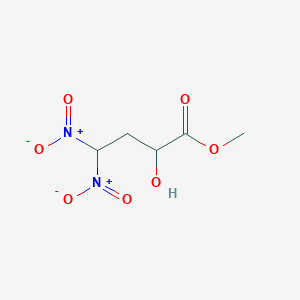
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

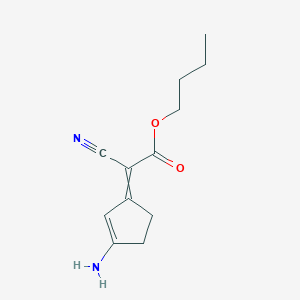
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
